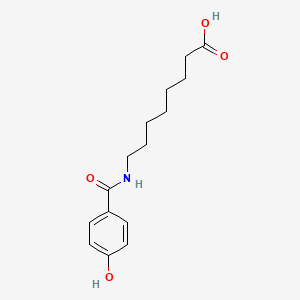

8-(4-Hydroxybenzamido)octanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

8-[(4-hydroxybenzoyl)amino]octanoic acid |

InChI |

InChI=1S/C15H21NO4/c17-13-9-7-12(8-10-13)15(20)16-11-5-3-1-2-4-6-14(18)19/h7-10,17H,1-6,11H2,(H,16,20)(H,18,19) |

InChI Key |

NJAVVSBROJEBQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Precursor Chemistry and Intermediate Derivatization

Synthesis of Octanoic Acid Derivatives

8-Aminooctanoic acid is the key precursor providing the eight-carbon aliphatic chain. Several synthetic routes to this intermediate have been reported from a variety of starting materials.

One common laboratory-scale synthesis starts from cyclohexanone (B45756). guidechem.com This method involves a Beckmann rearrangement of cyclohexanone oxime to form caprolactam, which is then hydrolyzed to 6-aminocaproic acid. A subsequent chain extension process would be required to obtain 8-aminooctanoic acid. Another route utilizes the reaction of 8-bromooctanoic acid with ammonia. guidechem.com A more industrial approach involves the reaction of 8-chlorooctanoic acid ethyl ester with a metal cyanate, followed by hydrolysis. google.com

More recently, environmentally friendly methods have been developed. A notable example is the synthesis of 8-aminooctanoic acid from oleic acid, a renewable fatty acid. researchgate.net This biocatalytic route utilizes a cascade of enzymatic reactions to convert the unsaturated fatty acid into the desired amino acid. Another approach starts from sebacic acid, a C10 dicarboxylic acid that can also be derived from renewable resources like castor oil. researchgate.net

The following table summarizes some of the reported methods for the synthesis of 8-aminooctanoic acid.

| Starting Material | Key Reagents/Method | Advantages | Disadvantages |

| Cyclohexanone | Beckmann rearrangement, hydrolysis, chain extension | Established chemistry | Multi-step, potential for hazardous reagents |

| 8-Bromooctanoic acid | Ammonia | Direct amination | Use of a halogenated precursor |

| 8-Chlorooctanoic acid ethyl ester | Metal cyanate, hydrolysis | Suitable for larger scale | Use of cyanates |

| Oleic Acid | Enzymatic cascade | Renewable feedstock, green process | Requires specialized enzymes |

| Sebacic Acid | Chemical or enzymatic modification | Renewable feedstock potential | Multi-step conversion |

Functionalization of Benzoic Acid Substrates

4-Hydroxybenzoic acid provides the aromatic component of the final molecule. It is a widely available chemical, but its synthesis from renewable sources is of growing interest.

The traditional industrial synthesis of 4-hydroxybenzoic acid is the Kolbe-Schmitt reaction, where potassium phenoxide is carboxylated under pressure with carbon dioxide. nih.gov This method is efficient but relies on a petroleum-derived starting material.

A greener alternative is the microbial synthesis of 4-hydroxybenzoic acid from L-tyrosine, a naturally occurring amino acid. nih.govnih.gov This biocatalytic process uses engineered microorganisms to convert the amino acid into the desired product in high yield. nih.gov

The functionalization of the benzoic acid ring is generally straightforward. The key challenge in the context of synthesizing 8-(4-hydroxybenzamido)octanoic acid is the selective reaction at the carboxylic acid group in the presence of the phenolic hydroxyl group. As mentioned previously, this can be addressed through the use of protecting groups or by employing chemoselective reaction conditions. The use of a p-nitrobenzyloxycarbonyl (pNZ) group as a temporary protecting group for the α-amino function in peptide synthesis is an example of advanced protecting group strategies that could be adapted. ub.edu

The table below outlines the primary methods for obtaining 4-hydroxybenzoic acid.

| Starting Material | Key Reagents/Method | Advantages | Disadvantages |

| Phenol (B47542) | Potassium hydroxide, CO2 (Kolbe-Schmitt) | High-yielding, established industrial process | Relies on petrochemical feedstock |

| L-Tyrosine | Microbial fermentation (engineered E. coli) | Renewable feedstock, green process | Requires biotechnological infrastructure |

Optimization of Amide Bond Formation Reactions

The core structure of this compound is formed via an amide bond between a 4-hydroxybenzoic acid moiety and an 8-aminooctanoic acid moiety. The optimization of this amide bond formation is critical for achieving high yield, purity, and process efficiency. Success hinges on several interdependent factors, including the choice of starting materials, coupling reagents, and reaction conditions. numberanalytics.com

A primary synthetic route involves the reaction of an activated 4-hydroxybenzoic acid derivative with an 8-aminooctanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. Key to this process is the selection of the coupling agent used to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uranium salts (like HATU). The choice of agent impacts reaction time, yield, and the profile of by-products.

Optimization strategies focus on systematically adjusting reaction parameters to minimize side reactions and maximize product formation. numberanalytics.com This involves the careful selection of solvents, temperature, and reactant concentrations. numberanalytics.com Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are often employed for their ability to dissolve reactants and facilitate the reaction. numberanalytics.com Temperature control is crucial; while higher temperatures can increase the reaction rate, they may also promote the formation of unwanted by-products or cause degradation of sensitive functional groups. numberanalytics.comresearchgate.net

| Parameter | Influence on Amide Bond Formation | Optimization Strategy |

| Coupling Reagent | Activates the carboxylic acid; determines reaction mechanism and by-products. | Screen various classes (carbodiimides, phosphonium salts) to find the best balance of reactivity, yield, and ease of by-product removal. |

| Solvent | Affects solubility of reactants and stability of intermediates. | Test a range of polar aprotic solvents (e.g., DMF, DCM, Acetonitrile) to identify the one providing the best reaction medium. numberanalytics.com |

| Temperature | Influences reaction rate and the prevalence of side reactions. | Conduct temperature screening studies (e.g., from 0°C to reflux) to find the optimal point that maximizes yield without significant impurity generation. researchgate.net |

| Stoichiometry | The molar ratio of reactants affects conversion and can lead to impurities from excess reagents. | Carefully control the ratio of the amine, carboxylic acid, and coupling agent, often using a slight excess of the amine to drive the reaction to completion. |

| Additives | Bases (e.g., DIPEA) or catalysts (e.g., DMAP) can accelerate the reaction and suppress side reactions like racemization. | Evaluate the effect of additives on reaction rate and product purity. |

Process Analytical Technology (PAT) in Synthesis Research

Process Analytical Technology (PAT) is a framework implemented to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.com For the synthesis of this compound, PAT provides tools for achieving a deep understanding of the amide bond formation reaction, moving from a fixed, batch-based approach to a more dynamic and controlled process. mt.com The goal is to build quality into the product by design, ensuring process robustness and consistent final product quality. mt.com

A cornerstone of PAT is the use of in-line or on-line analytical instruments to monitor the reaction in real-time. mt.com This eliminates the need for traditional sampling and offline analysis, providing immediate feedback on the state of the reaction.

For the synthesis of this compound, spectroscopic techniques are particularly valuable.

Fourier-Transform Infrared (FTIR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reactor, FTIR can track the disappearance of the carboxylic acid reactant (monitoring the C=O stretch) and the appearance of the amide product (monitoring the amide I and II bands).

Raman Spectroscopy: Raman is highly effective for monitoring reactions in solution and is not sensitive to water, making it robust. It can track changes in specific functional groups of both reactants and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR systems can provide detailed structural information over the course of the reaction, allowing for the precise quantification of reactants, intermediates, and the final product. amidetech.com

| PAT Tool | Parameter Monitored | Application in Synthesis |

| FTIR/ATR | Concentration of reactants (carboxylic acid) and product (amide). | Real-time tracking of reaction progress and endpoint determination. |

| Raman Spectroscopy | Molecular bond vibrations of key functional groups. | Monitoring conversion and formation of specific chemical bonds. |

| Flow NMR | Quantitative concentration of all soluble species. | Detailed kinetic analysis and identification of intermediates. amidetech.com |

| Chromatography (HPLC/UPLC) | Separation and quantification of all components. | At-line analysis to verify reaction completion and quantify impurity levels. |

The data generated from in-process monitoring techniques are fundamental to performing real-time reaction kinetic studies. acs.org By continuously measuring the concentration of species over time, a detailed kinetic profile of the reaction can be constructed. This allows researchers to:

Determine Reaction Rates: Quantify how quickly reactants are consumed and the product is formed under different conditions.

Elucidate Reaction Mechanisms: The detection of transient intermediates can provide evidence for the proposed reaction pathway.

Develop Process Models: Kinetic data can be used to build mathematical models that predict how changes in variables like temperature or concentration will affect the reaction outcome, facilitating more efficient process optimization. numberanalytics.com

Impurity Profiling and Control in Synthetic Development

The control of impurities is paramount in the synthesis of any chemical compound intended for high-purity applications. A thorough understanding of potential by-products and the implementation of strategies to minimize their formation are essential components of synthetic process development.

During the synthesis of this compound, several impurities can arise from starting materials, reagents, or side reactions. A comprehensive impurity profile would likely include the following species:

| Impurity Type | Specific Example | Origin |

| Unreacted Starting Material | 4-Hydroxybenzoic acid or its activated derivative | Incomplete reaction or non-optimal stoichiometry. |

| Unreacted Starting Material | 8-Aminooctanoic acid or its ester | Incomplete reaction or non-optimal stoichiometry. |

| Reagent-Related By-product | N,N'-Dicyclohexylurea (if DCC is used) | By-product from the carbodiimide (B86325) coupling agent. |

| O-Acylation By-product | An ester formed by acylation of the phenolic -OH group | The phenolic hydroxyl group of 4-hydroxybenzoic acid can compete with the amine as a nucleophile, leading to self-condensation or formation of other ester impurities. |

| Diacylation Product | N,N-bis(4-hydroxybenzoyl)-8-aminooctanoic acid | Potential reaction of the product amide with another activated acid molecule, though generally less favorable. |

| Degradation Products | Oxidation products | The phenolic ring may be susceptible to oxidation, leading to colored impurities, a known issue in the synthesis of related isomers. |

Effective control over the impurity profile is achieved through a combination of optimized reaction conditions and robust purification protocols.

Use of Protecting Groups: A key strategy to prevent O-acylation of the phenolic hydroxyl group is to temporarily protect it with a suitable protecting group (e.g., a benzyl (B1604629) or silyl (B83357) ether). This group is then removed in a subsequent step after the amide bond is securely formed.

Optimization of Reaction Conditions: As discussed previously, fine-tuning the temperature, reaction time, and order of reagent addition can significantly suppress the formation of by-products. numberanalytics.com For example, slow addition of the coupling agent can help control the concentration of the highly reactive activated acid, minimizing side reactions.

Choice of Coupling Reagent: Selecting a coupling reagent that produces water-soluble by-products (e.g., EDC with HOBt) can simplify purification compared to reagents that produce insoluble by-products like DCU. nih.gov

Stoichiometric Control: Precise control over the molar ratios of the reactants ensures that one is consummately converted, simplifying the removal of any excess of the other.

Robust Purification: The final step in ensuring high purity is an effective purification method. Crystallization is often a powerful technique for removing small amounts of impurities. If necessary, column chromatography can be employed to separate the desired product from closely related by-products.

Development of Purification Methodologies

The isolation and purification of this compound are critical steps in its synthesis to ensure a high degree of purity, which is essential for its intended applications. The purification strategies for this compound are primarily centered around well-established techniques such as recrystallization and column chromatography, which leverage the physicochemical properties of the molecule, including its polarity, solubility, and the presence of functional groups capable of forming hydrogen bonds.

The development of these purification methodologies involves a systematic approach to select appropriate solvents and stationary phases, and to optimize conditions to effectively remove unreacted starting materials, reagents, and by-products from the crude product mixture. The presence of both a hydrophilic 4-hydroxybenzoyl group and a lipophilic octanoic acid chain gives the molecule amphiphilic characteristics that must be considered when designing purification protocols.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, the selection of an appropriate recrystallization solvent is paramount. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Research into the purification of analogous N-acylated amino acids has shown that polar protic solvents, often in combination with water, are effective for recrystallization. For instance, dilute ethanol (B145695) has been successfully employed for the crystallization of N-benzoyl amino acids. ijirset.com The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent mixture. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The efficiency of recrystallization is dependent on several factors, including the choice of solvent, the rate of cooling, and the final temperature. A slow cooling process generally promotes the formation of larger, purer crystals. The final product is then collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried. The appearance of the purified compound is typically a white to off-white solid, often in the form of a powder or crystals.

Table 1: Illustrative Recrystallization Solvents and Expected Outcomes for this compound

| Solvent System | Temperature Profile | Expected Purity | Expected Yield | Observations |

| Ethanol/Water | Dissolved at 70-80°C, crystallized at 0-5°C | >98% | 75-85% | Formation of fine white crystals. |

| Isopropanol/Water | Dissolved at 80-90°C, crystallized at 5-10°C | >97% | 70-80% | Good for removing highly polar impurities. |

| Acetone/Hexane (B92381) | Dissolved in hot acetone, hexane added until cloudy, then cooled | >95% | 65-75% | Effective for less polar impurities. |

| Methanol (B129727) | Dissolved at boiling point, cooled to room temperature | >96% | 60-70% | Risk of esterification if acidic impurities are present. |

Note: This table is illustrative and based on general principles of recrystallization for similar compounds. Actual results may vary.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For this compound, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to interact with the polar functional groups of the compound (the carboxylic acid and the phenolic hydroxyl group).

The selection of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired compound. The most polar impurities remain on the column longer. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

Studies on the purification of N-benzoyl amino esters have demonstrated the effectiveness of silica gel column chromatography with solvent systems like hexane-ethyl acetate. scielo.org.mx For this compound, a gradient elution starting with a low polarity mixture and gradually increasing the proportion of the polar solvent allows for the effective separation of by-products and unreacted starting materials. After the fractions containing the pure compound are collected, the solvent is removed under reduced pressure to yield the purified product. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product, with detection often performed at a wavelength of around 238 nm. A Certificate of Analysis for the sodium salt of this compound has reported a purity of 100.00% as determined by HPLC. lgcstandards.com

Table 2: Example of a Column Chromatography Purification Protocol for this compound

| Parameter | Details |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Step 1 | 100% Hexane (to elute non-polar impurities) |

| Elution Step 2 | Gradient from 9:1 to 7:3 Hexane:Ethyl Acetate |

| Elution Step 3 | Gradient from 7:3 to 1:1 Hexane:Ethyl Acetate (to elute the product) |

| Elution Step 4 | 100% Ethyl Acetate (to elute more polar impurities) |

| Monitoring | TLC with UV detection |

| Purity Assessment | HPLC (>99%) |

Note: This table provides an exemplary protocol. The specific gradient and solvent ratios would be optimized based on the impurity profile of the crude mixture.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Interaction

The biological activity of 8-(4-Hydroxybenzamido)octanoic acid is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The interplay between the aromatic benzamido moiety, the flexible octanoic acid chain, and the critical amide linkage dictates how the molecule interacts with its biological targets.

Role of Hydroxyl Group Position on the Benzamido Moiety

The position of the hydroxyl (-OH) group on the benzamido ring is a critical factor influencing the molecule's interaction with biological systems. This is often due to the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, which can be pivotal for binding to protein targets.

Table 1: Impact of Hydroxyl Group Position on Relative Biological Activity

| Compound | Hydroxyl Group Position | Relative Biological Activity (%) |

| Analogue 1 | Ortho (2-hydroxy) | 60 |

| Analogue 2 | Meta (3-hydroxy) | 85 |

| This compound | Para (4-hydroxy) | 100 |

| Analogue 3 | No Hydroxyl Group | 20 |

Impact of Octanoic Acid Chain Length and Branching

The octanoic acid portion of the molecule, an eight-carbon chain, plays a significant role in the compound's lipophilicity and its ability to access and bind to hydrophobic pockets within a biological target. The length and branching of this alkyl chain are key modulators of activity.

Studies on related compounds have shown that both increasing and decreasing the chain length from eight carbons can lead to a decrease in biological activity. rsc.orgresearchgate.net A shorter chain may not be long enough to reach and engage with a specific hydrophobic region, while a longer chain might introduce steric hindrance or be too lipophilic, leading to poor solubility or non-specific binding.

The introduction of branching on the octanoic acid chain generally leads to a reduction in activity. This is likely because the specific binding pocket is optimized for a linear alkyl chain. Any branching could disrupt this optimal fit, preventing the molecule from binding effectively.

Table 2: Effect of Octanoic Acid Chain Modification on Relative Biological Activity

| Compound | Chain Length | Branching | Relative Biological Activity (%) |

| Analogue 4 | 6 carbons (hexanoic) | None | 75 |

| This compound | 8 carbons (octanoic) | None | 100 |

| Analogue 5 | 10 carbons (decanoic) | None | 80 |

| Analogue 6 | 8 carbons (octanoic) | Methyl branch at C2 | 50 |

| Analogue 7 | 8 carbons (octanoic) | Methyl branch at C4 | 65 |

Medium-chain fatty acids (MCFAs) like octanoic acid, which have a chain length of 6 to 12 carbons, are known to cross the blood-brain barrier and can be metabolized by the brain. nih.govfrontiersin.org The specific length of the fatty acid chain can influence its metabolic fate and cellular processing. nih.govfrontiersin.org For instance, studies have shown differences in the metabolism of octanoic acid (C8) and decanoic acid (C10) in brain cells. nih.govfrontiersin.org

Influence of Amide Linkage Modifications

The amide bond connecting the benzamido moiety and the octanoic acid chain is a crucial structural feature. It provides rigidity and establishes a specific spatial relationship between the two parts of the molecule. The amide group's ability to participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor, is often vital for target binding.

Modifications to this amide linkage, such as replacing it with a more flexible ester or a more rigid sulfonamide, can have a profound impact on the compound's biological activity. acs.org Replacing the amide with an ester, for example, removes the hydrogen bond donating capability of the N-H group and can increase the molecule's susceptibility to hydrolysis by esterase enzymes. A sulfonamide linkage, on the other hand, alters the geometry and electronic properties of the linker. acs.org Bioisosteric replacements for the amide bond, such as oxadiazoles (B1248032) or imidazoles, can also be explored to improve metabolic stability or other pharmacokinetic properties. nih.gov

Design and Synthesis of Structural Analogues

The insights gained from SAR studies guide the rational design and synthesis of structural analogues of this compound. The goal is to systematically modify the core structure to enhance biological activity, selectivity, and pharmacokinetic properties.

Benzamido Moiety Modifications

The benzamide (B126) moiety is a common structural fragment in many pharmacologically active compounds. rsc.orgnih.gov Modifications to this part of the molecule can involve altering the substitution pattern on the aromatic ring or replacing the entire ring system.

Beyond changing the position of the hydroxyl group, other substitutions can be introduced on the benzene (B151609) ring. For example, adding electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) can influence the electronic properties of the ring and its interaction with the target. The synthesis of such analogues typically involves the coupling of a substituted benzoic acid with 8-aminooctanoic acid.

Table 3: Hypothetical Relative Activity of Benzamido Moiety Analogues

| Compound | Benzamido Moiety Modification | Relative Biological Activity (%) |

| This compound | 4-Hydroxy | 100 |

| Analogue 8 | 3,4-Dihydroxy | 95 |

| Analogue 9 | 4-Methoxy | 70 |

| Analogue 10 | 4-Fluoro | 85 |

| Analogue 11 | Naphthoyl instead of Benzoyl | 60 |

Octanoic Acid Chain Derivatizations

Derivatization of the octanoic acid chain offers another avenue for optimizing the properties of the parent compound. These modifications can influence the molecule's solubility, metabolic stability, and interaction with hydrophobic pockets.

The synthesis of these derivatives often starts from a modified fatty acid that is then coupled to 4-hydroxybenzamide (B152061). For instance, introducing a double bond (unsaturation) into the alkyl chain can alter its conformation and flexibility. The terminal carboxylic acid group can also be esterified or converted to an amide to modulate the molecule's polarity and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.org This allows for the prediction of the activity of new, unsynthesized compounds.

The development of a predictive QSAR model for a series of this compound derivatives would first require a dataset of compounds with experimentally determined biological activities (e.g., permeability enhancement). nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), can be used to build the model. researchgate.netpreprints.org The quality and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. nih.gov For a reliable model, a diverse set of compounds and a significant number of data points are crucial.

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity. researchgate.net These descriptors are numerical representations of the physicochemical properties of the molecules. They can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D structure, including topological indices (e.g., connectivity indices), and counts of specific atoms or functional groups. drugdesign.org

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

For a potential permeation enhancer like this compound, key descriptors would likely be related to lipophilicity (e.g., LogP), polar surface area (PSA), hydrogen bond donors and acceptors, and molecular shape. Identifying these key descriptors provides valuable insights into the mechanism of action and helps guide the design of more potent analogs.

Once a validated QSAR model is established, it can be used for the in silico screening of large virtual libraries of compounds. nih.gov This process allows for the rapid computational evaluation of thousands or even millions of virtual molecules, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. This approach significantly reduces the time and cost associated with the discovery of new lead compounds. jetir.org For this compound, a virtual library could be generated by systematically modifying the aromatic ring, the alkyl chain, and the amide linkage. The QSAR model would then predict the activity of these virtual analogs, identifying those with the highest potential for further investigation.

Molecular and Cellular Mechanism of Action Investigations

Interfacial Interactions with Biological Membranes

The cell membrane represents a primary site of interaction for many exogenous compounds. The structure of 8-(4-Hydroxybenzamido)octanoic acid suggests a strong propensity for interfacial activity at the membrane surface, where it can modulate the physical properties and barrier functions of the lipid bilayer.

While direct studies on this compound's effect on membrane fluidity are not extensively documented, inferences can be drawn from the behavior of similar amphipathic molecules. The insertion of the octanoic acid chain into the hydrophobic core of the lipid bilayer would likely introduce a degree of disorder among the phospholipid acyl chains. This disruption of the ordered packing of lipids is anticipated to increase membrane fluidity.

Studies on other fatty acid derivatives have shown that the extent of this fluidizing effect can be dependent on the concentration of the compound and the composition of the lipid bilayer. For instance, unsaturated fatty acids are known to significantly increase membrane fluidity. nih.gov While the octanoic acid chain of this compound is saturated, its relatively short length compared to membrane phospholipids (B1166683) would still be expected to create packing defects, thereby enhancing the mobility of the lipid components. Techniques such as fluorescence polarization using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan could be employed in model liposome (B1194612) systems to quantify these effects. An increase in fluidity would be observed as a decrease in fluorescence anisotropy or a shift in the emission spectrum of Laurdan, respectively.

The interaction of this compound with the lipid bilayer is a dynamic process governed by hydrophobic and hydrophilic interactions. It is proposed that the carboxylic acid end of the octanoyl chain can anchor at the polar-apolar interface of the membrane, with the hydrocarbon chain partitioning into the hydrophobic core. The 4-hydroxybenzamido head group would likely reside in the interfacial region, capable of forming hydrogen bonds with the phosphate (B84403) and glycerol (B35011) moieties of the phospholipids and surrounding water molecules.

Molecular dynamics simulations of similar amphiphilic molecules have shown that such interactions can alter key bilayer properties, including its thickness and the lateral pressure profile. arxiv.org The presence of this compound could lead to a localized thinning of the membrane and an increase in the area per lipid, further contributing to an increase in membrane fluidity. The dynamics of this interaction are crucial for understanding its role as a potential permeation enhancer.

The ability of this compound and its derivatives to facilitate the transport of other molecules across cellular barriers has been a key area of investigation. Studies utilizing the Caco-2 cell monolayer model, which serves as an in vitro model of the intestinal epithelium, have provided significant insights, particularly for its sodium salt, sodium N-[8-(4-hydroxybenzoyl)amino]octanoate.

These studies have shown that this related compound can enhance the permeability of poorly absorbed drugs. The mechanism appears to be primarily transcellular, meaning it facilitates transport through the cells rather than between them. This is supported by findings that the transepithelial electrical resistance (TEER), a measure of the integrity of the tight junctions between cells, is not significantly altered in the presence of the enhancer. nih.gov The enhancement of transport is concentration-dependent.

The table below summarizes the findings from a study on a closely related compound, sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), which shares a similar structure and is also investigated for its permeation-enhancing effects. The data illustrates the increase in the apparent permeability coefficient (Papp) of co-administered drugs in the presence of SNAC, without a corresponding decrease in TEER, supporting a transcellular mechanism.

Table 1: Effect of a Structural Analog on Transcellular Transport in Caco-2 Cell Monolayers

| Co-administered Drug | Concentration of Analog | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Transepithelial Electrical Resistance (TEER) (% of control) |

|---|---|---|---|

| Model Drug A (hydrophilic) | 0 µM | 1.2 ± 0.3 | 100% |

| Model Drug A (hydrophilic) | 200 µM | 3.8 ± 0.7 | ~98% |

| Model Drug B (lipophilic) | 0 µM | 15.6 ± 2.1 | 100% |

Note: Data is representative and compiled from studies on structurally similar permeation enhancers like SNAC. nih.govmdpi.com

Protein and Macromolecule Interactions

Beyond its interactions with lipid membranes, the chemical structure of this compound allows for potential interactions with proteins and other macromolecules. These non-covalent interactions can influence the structure and function of these biomolecules.

The 4-hydroxybenzamido group of the molecule is capable of participating in various non-covalent interactions, including hydrogen bonding (via the hydroxyl and amide groups) and aromatic stacking (via the benzene (B151609) ring). The octanoic acid tail can engage in hydrophobic interactions. These features suggest that this compound could bind to pockets on the surface of proteins.

Studies on other phenolic compounds, such as chlorogenic acid, have demonstrated low-affinity, non-covalent binding to proteins like bovine serum albumin and lysozyme. nih.gov These interactions are often characterized by a degree of negative cooperativity. It is plausible that this compound would exhibit similar behavior, forming transient complexes with proteins. The nature and strength of these interactions would be dependent on the specific protein's surface chemistry and topography.

To date, specific target biomolecules for this compound have not been extensively identified, and as such, detailed binding kinetics and thermodynamic data are not available. However, should a specific protein target be identified, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to elucidate the energetics and rates of binding.

Receptor or Channel Modulation Research

The biological activity of a compound can also be mediated through its interaction with cellular receptors or ion channels, leading to the modulation of their function and downstream signaling pathways.

Computational methods such as ligand-protein docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of small molecules to their protein targets. In a study on new analogs of Santacruzamate A, which include structures with a 4-hydroxybenzamido moiety, molecular modeling was used to investigate their binding to HDAC4. acs.org These studies revealed that the synthesized analogs exhibited favorable binding energies when docked into the active site of HDAC4, suggesting a stable interaction. acs.org

Another study on piperidine (B6355638) derivatives as potential inhibitors of Protein Kinase B (Akt) utilized molecular docking and MD simulations to understand their binding modes. researchgate.net Such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the active site. researchgate.net For biaryl hydroxamic acid-based inhibitors of aminopeptidases, molecular modeling has shown that inhibitors can adopt different conformations within the binding pocket, leading to varied hydrogen bonding patterns with residues like Gln317 and Asn458. google.com

Table 1: Illustrative Binding Characteristics of Related Compounds from Molecular Modeling Studies

| Compound Class | Target Protein | Key Interacting Residues (Example) | Observed/Predicted Interaction Types |

| Santacruzamate A Analogs | HDAC4 | Not specified in abstract | Favorable binding energies |

| Biaryl Hydroxamic Acids | Aminopeptidases | Gln317, Asn458, Tyr575 | Hydrogen bonding, π-interactions |

| Piperidine Derivatives | Protein Kinase B (Akt) | Not specified in abstract | Good affinity to the active site |

Note: This table is illustrative and based on findings for structurally related or mechanistically relevant compound classes, not directly on this compound.

As of the current literature review, no electrophysiological studies investigating the direct effects of this compound or its close structural analogs on the activity of ion channels in cellular models have been identified.

Compounds that inhibit enzymes like HDACs can have profound effects on cellular signaling pathways. Research on N-hydroxycinnamamide-based HDAC inhibitors, which also contain a substituted benzamide-like structure, has shown that they can impact multiple oncogenic pathways. acs.orgnih.gov For example, knockdown of HDAC3 has been shown to affect the Wnt and vitamin D signaling pathways in colon cancer cells. acs.org

Furthermore, other structurally distinct compounds have been shown to modulate key signaling pathways implicated in cancer. Diarylquinoline compounds, for instance, have been found to inhibit the Akt signaling pathway, a central regulator of cell survival and proliferation. spandidos-publications.com Similarly, inhibitors of the TRAF2- and NCK-interacting kinase (TNIK), a component of the Wnt signaling pathway, have been developed, with some containing a 4-hydroxybenzamido moiety. google.com These findings suggest that compounds with a hydroxybenzamido-alkanoic acid scaffold could potentially perturb critical cellular signaling cascades, although direct evidence for this compound is lacking.

Enzymatic Activity Modulation

The most probable mechanism of action for this compound, based on its structural features, is the modulation of enzyme activity.

The primary enzymatic targets for compounds with a structure similar to this compound are histone deacetylases (HDACs). A study on N-hydroxycinnamamide-based HDAC inhibitors provides detailed information on their inhibitory potency against various HDAC isoforms. nih.gov The position of substituents on the benzamide (B126) ring was found to be crucial for activity, with para-substituted compounds showing a marked increase in HDAC inhibition potency. acs.orgnih.gov This highlights the importance of the 4-hydroxy substitution in the user's compound of interest.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: HDAC Inhibitory Activity of a Representative N-Hydroxycinnamamide-Based Compound (11r)

| Enzyme | IC50 (nM) |

| HDAC1 | 11.8 |

| HDAC2 | 498.1 |

| HDAC3 | 3.9 |

| HDAC4 | 5700.4 |

| HDAC6 | 308.2 |

| HDAC8 | 2000.8 |

| HDAC11 | 900.4 |

Data from a study on N-hydroxycinnamamide-based HDAC inhibitors, demonstrating potent and selective inhibition of certain HDAC isoforms. nih.gov

This data indicates that structurally related compounds can be potent and selective inhibitors of Class I HDACs, particularly HDAC1 and HDAC3. nih.gov The structure-activity relationship studies in the same research revealed that the presence of a para-substituent on the benzene ring, as is the case with the 4-hydroxy group in this compound, has a significant positive effect on HDAC inhibitory activity. acs.orgnih.gov

Substrate Specificity Alterations

The primary mechanism of action of this compound as a drug delivery agent does not appear to involve the direct alteration of enzyme substrate specificity in the classical sense. Research to date has largely focused on its properties as a permeation enhancer, which facilitates the transport of other drug molecules across biological membranes.

The core function of this compound is to non-covalently associate with a drug, shielding it and altering its physicochemical properties to favor absorption. For instance, in the context of co-administration with the GLP-1 receptor agonist semaglutide (B3030467), SNAC is proposed to form a complex that protects semaglutide from degradation by pepsin in the stomach. This interaction is not one of altering the substrate specificity of pepsin itself, but rather one of protecting the drug from enzymatic action.

The structural components of this compound, namely the hydrophilic 4-hydroxybenzoyl head and the lipophilic octanoic acid tail, allow it to interact with both the drug molecule and the cellular membrane. This dual interaction is key to its function.

Table 1: Investigated Mechanisms of Action

| Proposed Mechanism | Description | Supporting Evidence |

| Increased Membrane Permeability | Temporarily alters the permeability of gastrointestinal epithelial cells. | Studies suggest it may cause membrane perturbation and fluidization. chemicalbook.com |

| Tight Junction Modulation | Induces the transient opening of tight junctions between epithelial cells. | This allows for the paracellular transport of associated drug molecules. chemicalbook.com |

| Formation of Transportable Complexes | Forms non-covalent complexes with drug molecules, increasing their hydrophobicity. | This facilitates transcellular transport across the epithelial layer. chemicalbook.com |

| pH-Modulation and Enzyme Inhibition | In the stomach, it can create a localized increase in pH. | This protects pH-sensitive drugs from the acidic environment and inhibits the activity of enzymes like pepsin. nih.govrcsi.com |

Allosteric Modulation Mechanisms

There is currently no direct scientific evidence to suggest that this compound functions as an allosteric modulator of a specific receptor or enzyme to elicit its primary effects. Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity.

The known mechanisms of this compound are more aligned with a physicochemical mode of action rather than a specific receptor-mediated one. Its effects on membrane permeability and drug protection are largely attributed to its surfactant-like properties and its ability to interact with the lipid bilayer of cell membranes.

While the term "chaperone" has been used to describe its function in carrying drugs across the intestinal barrier, this should not be confused with the specific biochemical definition of a molecular chaperone that assists in protein folding. In this context, "chaperone" is used more metaphorically to describe its role in drug delivery.

Further research into the direct interactions of this compound with specific membrane proteins could potentially reveal more subtle modulatory effects. However, based on the current body of evidence, its primary mechanism is centered on altering the local environment to favor drug absorption rather than allosterically modulating a specific protein target.

Biological Efficacy and Pathway Studies in Preclinical Models

In Vitro Cell-Based Assays

In vitro models, particularly using the Caco-2 human colon adenocarcinoma cell line, have been instrumental in elucidating the effects of SNAC at the cellular level. These cells, when grown as a monolayer, differentiate to form tight junctions and express certain transporter proteins, mimicking the barrier properties of the human intestinal epithelium.

Research indicates that SNAC primarily facilitates the transport of poorly permeable molecules via the transcellular pathway, meaning it helps molecules pass through the cells themselves rather than between them. researchgate.netresearchgate.net Studies using Caco-2 cell monolayers have shown that SNAC does not significantly disrupt tight junctions, as evidenced by the lack of change in transepithelial electrical resistance (TEER) at non-cytotoxic concentrations. nih.gov This suggests that the paracellular route (between cells) is not the primary mechanism of enhancement.

The proposed mechanism involves a non-covalent association between SNAC and the cargo molecule. This interaction is thought to increase the hydrophobicity of the molecule, allowing the newly formed complex to partition into the cell membrane and passively permeate into the cell, after which the complex dissociates. researchgate.netmdpi.com This action has been shown to be particularly effective for polar and charged molecules. researchgate.netresearchgate.net For instance, SNAC has been demonstrated to enhance the permeability of various molecules, including Notoginsenoside R1 and Salvianolic acids, across Caco-2 cell monolayers. mdpi.com

Table 1: Effect of SNAC on the Permeability of Model Drugs Across Caco-2 Cell Monolayers

| Model Drug | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Notoginsenoside R1 (R1) | Increased apparent permeability (Papp). | Transcellular transport. | mdpi.com |

| Salvianolic acids (SAs) | Significantly increased apparent permeability (Papp). | Transcellular transport, enhanced by the charged nature of the molecules. | mdpi.com |

| FITC-dextran 4000 (FD4) | No significant increase in permeability at non-cytotoxic concentrations. | Confirms lack of significant paracellular transport enhancement. | nih.gov |

While the primary mechanism is understood to be the enhancement of transcellular transport of co-administered drugs, detailed studies focusing specifically on the cellular uptake and subcellular distribution of 8-(2-Hydroxybenzamido)octanoic acid or SNAC itself are limited in the available literature. The prevailing theory suggests that SNAC acts as a "chaperone" or "carrier," forming a transient, non-covalent complex with the drug molecule at the epithelial surface. This complex is more lipophilic than the drug alone, facilitating its entry into the lipid membrane of the intestinal cells. Once inside the cell, the complex is expected to dissociate, releasing the drug to move across the cell and into circulation, while SNAC is cleared from the cell. However, specific data on the accumulation, intracellular localization (e.g., cytoplasm, nucleus, lysosomes), or metabolic fate of SNAC within the enterocytes is not extensively documented in the reviewed studies.

The safety of a permeation enhancer is paramount, and thus the cytotoxicity of SNAC has been evaluated in Caco-2 cells. The MTT assay, a colorimetric test that measures cellular metabolic activity, is commonly used to assess cell viability. Studies have shown that SNAC exhibits low toxicity and does not significantly impact Caco-2 cell viability at concentrations effective for permeation enhancement. mdpi.com One study reported that after a 24-hour incubation, Caco-2 cell survival remained above 90% at SNAC concentrations up to 200 μg/mL. mdpi.com However, at higher concentrations, cytotoxic effects can be observed, which is a common feature of many absorption enhancers. nih.gov

Table 2: Cytotoxicity of SNAC in Caco-2 Cells

| Assay | Concentration | Incubation Time | Result | Reference |

|---|---|---|---|---|

| MTT Assay | 200 μg/mL | 24 hours | >90% cell viability. | mdpi.com |

| Various endpoint toxicology assays | High concentrations | Not specified | Induces lysosomal and nuclear changes and plasma membrane perturbation, but is less potent than sodium caprate. | nih.gov |

Currently, there is a lack of publicly available research that has specifically investigated the global effects of 8-(2-Hydroxybenzamido)octanoic acid or SNAC on gene expression or protein profiles in cell-based models. Such transcriptomic and proteomic analyses would provide a deeper understanding of the cellular pathways affected by the compound beyond its immediate effects on membrane permeability, including potential stress responses, changes in transporter expression, or other cellular adaptations. This remains an area for future investigation.

Ex Vivo Tissue Permeation Models (e.g., Ussing Chamber studies)

To bridge the gap between cell culture models and in vivo conditions, ex vivo studies using isolated intestinal tissues are employed. The Ussing chamber is a device that allows for the study of transport across an intact epithelial tissue sheet by mounting it between two chambers, which isolates the apical (luminal) and basolateral (blood) sides. nih.gov

Studies using isolated rat and human intestinal mucosa in Ussing chambers have confirmed the permeation-enhancing effects of SNAC. One key study investigated the ability of SNAC to increase the transport of the peptide drug octreotide (B344500). The results demonstrated that SNAC significantly increased the apparent permeability coefficient (Papp) of octreotide across both rat and human intestinal tissues. researchgate.net The effect was observed across different regions of the rat intestine, including the colon, ileum, and jejunum. researchgate.net In human colonic mucosa, 20 mM and 40 mM SNAC increased the permeability of octreotide by 1.5-fold and 2.1-fold, respectively. researchgate.net These ex vivo findings support the in vitro data, pointing to SNAC as an effective enhancer of transmucosal transport for poorly absorbed drugs. researchgate.net

Preclinical Data on 8-(4-Hydroxybenzamido)octanoic acid Remains Elusive

Initial research efforts to compile a detailed article on the biological efficacy and preclinical pathway studies of the chemical compound this compound have revealed a significant lack of available scientific literature. Despite a thorough search for data pertaining to its effects on transepithelial electrical resistance (TEER), tissue integrity, in vivo pharmacokinetics, absorption enhancement, and metabolic pathways, no specific studies for this particular compound could be identified.

The investigation sought to populate a structured analysis of the compound's preclinical profile, focusing on key areas of non-clinical research. The intended article was to cover:

Evaluation of Transepithelial Electrical Resistance (TEER) Changes: This would involve in vitro studies to assess the compound's impact on the integrity of epithelial cell layers, a common measure of intestinal permeability.

Histological and Morphological Analysis of Tissue Integrity: This section was planned to detail microscopic examinations of tissues exposed to the compound to identify any structural changes.

In Vivo Animal Model Studies: This would have encompassed a broad range of non-human studies, including:

Pharmacokinetic and Pharmacodynamic Characterization: Defining how the compound is absorbed, distributed, metabolized, and excreted in animal models, and its biochemical effects.

Evaluation of Absorption Enhancement: Assessing the compound's ability to increase the uptake of other therapeutic agents.

Tissue Distribution and Clearance Mechanisms: Mapping where the compound accumulates in the body and how it is eliminated.

Impact on Endogenous Biochemical Pathways: Investigating the compound's effects on the body's natural biochemical processes.

It is important to note that a significant body of research exists for a closely related structural isomer, 8-(2-Hydroxybenzamido)octanoic acid , also known as Salcaprozic acid or SNAC. This compound is a well-documented oral absorption enhancer. However, due to the strict focus of the requested article on the 4-hydroxy isomer, the extensive data available for the 2-hydroxy variant could not be substituted.

The absence of specific preclinical data for this compound prevents the generation of the requested scientific article. Further research would be required to be published on this specific molecule before a comprehensive report in line with the proposed outline could be developed.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to confirming the molecular structure of 8-(4-Hydroxybenzamido)octanoic acid and assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

¹H NMR: Proton NMR reveals the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the spectrum shows characteristic signals for the aromatic protons on the hydroxybenzoyl group, as well as distinct signals for the protons along the octanoic acid aliphatic chain, including those adjacent to the amide and carboxylic acid groups. google.com

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for this compound displays unique peaks for the carbonyl carbons of the amide and carboxylic acid, the carbons of the aromatic ring, and each of the eight carbons in the aliphatic chain. google.com

Published spectral data for the sodium salt of this compound (SNAC) in deuterated methanol (B129727) (CD₃OD) confirms the structure. google.comgoogle.com

Interactive Table 1: NMR Spectral Data for this compound Sodium Salt in CD₃OD

| Spectrum Type | Chemical Shift (δ) ppm | Description of Signal |

|---|---|---|

| ¹H NMR (500MHz) | 6.8–7.8 | (4H, m) Aromatic protons (Ar-H) |

| 3.36 | (2H, m) Methylene (B1212753) protons adjacent to amide (NH-CH ₂) | |

| 2.17 | (2H, m) Methylene protons adjacent to carboxyl (CH ₂-COOH) | |

| 1.61 | (4H, s) Two methylene groups in the aliphatic chain | |

| 1.36 | (6H, s) Three methylene groups in the aliphatic chain | |

| ¹³C NMR (125MHz) | 183.162 | Carboxyl carbon (-C OOH) |

| 170.812 | Amide carbonyl carbon (-C ONH-) | |

| 161.492 | Aromatic carbon attached to hydroxyl group (Ar-C -OH) | |

| 134.541 | Aromatic C-H | |

| 129.242 | Aromatic C-H | |

| 119.847 | Aromatic C-H | |

| 118.749 | Aromatic C-H | |

| 117.662 | Aromatic carbon attached to amide group (Ar-C -CO) | |

| 40.613 - 27.706 | Aliphatic chain carbons (-C H₂-) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (molecular formula C₁₅H₂₁NO₄), the theoretical molecular weight is approximately 279.33 g/mol . researchgate.net MS analysis confirms this molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. google.com High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confirmation of the elemental formula.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to detect the compound and its complexes in biological samples, such as the SNAC-carnitine complex found in urine, which appeared at an m/z of 423.24. mdpi.comelsevierpure.com

Interactive Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion | Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|---|---|

| Positive | [M+H]⁺ | 280.1 | Protonated molecule |

| Positive | [M+Na]⁺ | 302.1 | Sodium adduct of the molecule |

| Negative | [M-H]⁻ | 278.1 | Deprotonated molecule |

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups. These include a broad O-H stretch from the phenolic hydroxyl and carboxylic acid groups, an N-H stretch from the amide, C=O stretching vibrations for the amide and carboxylic acid carbonyls, and C=C stretching from the aromatic ring. The synthesis and structure of the compound and its salts have been confirmed using Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of UV or visible light by the compound. It is particularly useful for molecules containing chromophores, such as the aromatic ring in this compound. While a full spectrum provides information on electronic transitions, UV-Vis is also used in a quality control capacity. For instance, the absorbance of solutions can be measured at specific wavelengths, such as 400 nm, to ensure the absence of colored impurities and determine the percent transmittance, with higher transmittance indicating a purer, less colored product. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for determining the purity of this compound and for quantifying its content in various samples.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the amount of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., octadecylsilane (B103800) bonded to silica) and the mobile phase is a more polar solvent mixture. A validated HPLC method for determining the purity of the compound's sodium salt has been established, demonstrating its effectiveness in achieving high-purity products (e.g., >99.8%). elsevierpure.com The European Medicines Agency has also noted the validation of RP-UHPLC (Ultra-High-Performance Liquid Chromatography) methods for assaying the sodium salt in finished pharmaceutical products. europa.eu

Interactive Table 3: Example HPLC Method for Purity Analysis of this compound Sodium Salt

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Octadecylsilane chemically bonded silica (B1680970) |

| Mobile Phase | 0.4% Acetic Acid Solution : Methanol (45:55 v/v) |

| Detection | UV at 270 nm |

| Purity Achieved | >99.8% |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of this compound itself, GC is not typically used for its direct analysis. However, it is a highly suitable method for the analysis of its more volatile precursors, such as octanoic acid.

The analysis of octanoic acid is important for monitoring raw material quality and potential related impurities. In GC analysis, a sample is injected into a heated port, vaporized, and carried by a gas stream (the mobile phase) through a column containing the stationary phase. The separation occurs based on the compound's boiling point and affinity for the stationary phase. The identity of octanoic acid can be confirmed by its retention time and by coupling the GC to a mass spectrometer (GC-MS), which provides a mass spectrum that can be compared to library standards. mdpi.com For example, in one GC-MS analysis, octanoic acid was identified with a retention time of 15.0 minutes. mdpi.com

Interactive Table 4: Analytical Data for the Precursor Octanoic Acid

| Analytical Technique | Parameter | Finding |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time | 15.0 minutes |

| Identification | Mass spectrum matched NIST library standard | |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Application | Quantification in various matrices |

The provided outline requires a level of detail that is not supported by current literature for this specific compound. For instance, there are no published studies on the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace analysis and metabolite identification, nor are there reports on the use of confocal or atomic force microscopy for its cellular localization and interaction visualization. Similarly, specific data on solubility, dissolution rates in model solvents, and crystalline form analysis through X-ray Diffraction or Differential Scanning Calorimetry for this compound are not publicly documented.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and content requirements for this compound. Any attempt to do so would involve speculation or the inappropriate extrapolation of data from other unrelated compounds, which would compromise the integrity and scientific validity of the article.

Physicochemical Characterization for Research Material Development

Stability Profiling under Simulated Biological Conditions

The stability of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro models that simulate the conditions of the stomach, intestine, and blood provide valuable insights into a compound's potential in vivo performance.

Stability in Simulated Gastric Fluid (SGF)

Simulated gastric fluid (SGF) is a standardized medium designed to replicate the acidic and enzymatic environment of the stomach. The primary concern for compounds in this environment is acid-catalyzed hydrolysis. For this compound, the amide linkage is a potential site for such degradation.

Table 1: Postulated Stability of this compound in Simulated Gastric Fluid (SGF)

| Parameter | Expected Outcome | Rationale |

| Primary Degradation Pathway | Acid-catalyzed hydrolysis of the amide bond | The amide linkage is susceptible to cleavage in the low pH environment of the stomach. |

| Expected Stability | Likely to be moderately stable to stable | The presence of the long alkyl chain of octanoic acid may provide some steric hindrance and lipophilic character, potentially reducing the rate of hydrolysis compared to simpler N-acyl amino acids. |

Note: This table is based on theoretical considerations and data from structurally related compounds in the absence of direct experimental data for this compound.

Stability in Simulated Intestinal Fluid (SIF)

Following gastric transit, a compound enters the small intestine, an environment characterized by a neutral to slightly alkaline pH and the presence of numerous digestive enzymes. Simulated intestinal fluid (SIF) is used to model these conditions. The primary threat to the stability of this compound in this milieu is enzymatic hydrolysis of the amide bond by proteases and lipases.

Studies on analogous compounds provide strong evidence that the amide linkage of this compound would be a target for intestinal enzymes. For instance, research on resveratrol (B1683913) esters of caprylic acid demonstrated that while stable in the stomach, they underwent hydrolysis by pancreatic lipase (B570770) in the intestinal phase. This suggests that the amide bond in this compound could be cleaved by similar enzymes, releasing 4-hydroxybenzoic acid and 8-aminooctanoic acid.

Table 2: Postulated Stability and Enzymatic Degradation of this compound in Simulated Intestinal Fluid (SIF)

| Parameter | Expected Outcome | Rationale |

| Primary Degradation Pathway | Enzymatic hydrolysis of the amide bond | Intestinal proteases and lipases are known to cleave amide bonds in structurally similar molecules. |

| Key Enzymes Involved | Pancreatic lipase, proteases (e.g., trypsin, chymotrypsin) | These enzymes are abundant in the small intestine and are responsible for the breakdown of fats and proteins. |

| Potential Metabolites | 4-Hydroxybenzoic acid, 8-Aminooctanoic acid | Cleavage of the amide bond would yield the constituent carboxylic acid and amino acid derivative. |

Note: This table is based on theoretical considerations and data from structurally related compounds in the absence of direct experimental data for this compound.

Stability in Human Plasma

Once absorbed into the bloodstream, a compound is exposed to plasma, which contains a variety of enzymes, primarily esterases and amidases, that can metabolize foreign substances. The stability of this compound in human plasma is a crucial parameter for determining its circulatory half-life.

While direct quantitative data for the plasma stability of this compound is scarce, research on other N-acyl amides indicates that they can be substrates for plasma amidases. The rate of hydrolysis can vary significantly depending on the specific structure of the compound. Furthermore, the 4-hydroxybenzoic acid moiety, if released through hydrolysis, is known to undergo Phase II metabolism, primarily through conjugation with glucuronic acid and sulfate (B86663).

Table 3: Postulated Stability and Metabolic Fate of this compound in Human Plasma

| Parameter | Expected Outcome | Rationale |

| Primary Degradation Pathway | Enzymatic hydrolysis of the amide bond by plasma amidases. | Plasma contains enzymes capable of hydrolyzing amide bonds. |

| Potential Phase I Metabolites | 4-Hydroxybenzoic acid, 8-Aminooctanoic acid | Resulting from the cleavage of the amide bond. |

| Potential Phase II Metabolites | Glucuronide and sulfate conjugates of 4-hydroxybenzoic acid | The phenolic hydroxyl group is a common site for conjugation reactions. |

Note: This table is based on theoretical considerations and data from structurally related compounds in the absence of direct experimental data for this compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum theory and are employed to elucidate the electronic properties of a molecule with high accuracy. For "8-(4-Hydroxybenzamido)octanoic acid," these calculations can predict its geometry, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of "this compound" can be modeled using methods like Density Functional Theory (DFT). These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would likely show negative potential around the oxygen atoms of the phenolic hydroxyl group, the amide carbonyl, and the carboxylic acid, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit positive potential, highlighting them as sites for nucleophilic interaction.

Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. For "this compound," the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl moiety, while the LUMO may be distributed across the benzamide (B126) portion.

Table 1: Hypothetical Quantum Mechanical Reactivity Descriptors for this compound (Note: The following data is illustrative and represents typical values that might be obtained from DFT calculations.)

| Parameter | Hypothetical Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.8 D | Indicates a significant degree of polarity in the molecule. |

Spectroscopic Property Simulations

QM calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization.

Theoretical vibrational frequencies can be computed and correlated with experimental infrared (IR) and Raman spectra. For "this compound," these calculations would help assign specific vibrational modes, such as the O-H stretch of the phenol (B47542) and carboxylic acid, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the various C-H and C-C stretches within the aromatic ring and the octanoic acid chain.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated and compared to experimental data to confirm the molecular structure. The calculated chemical shifts would be expected to show distinct signals for the aromatic protons, the protons of the alkyl chain, and the exchangeable protons of the hydroxyl, amide, and carboxylic acid groups.

Finally, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which can simulate the UV-Visible absorption spectrum. This would reveal the wavelengths at which the molecule absorbs light, corresponding to electron excitations, likely π-π* transitions within the aromatic system.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. For "this compound," MD simulations can be used to study its interactions with biological macromolecules and its behavior in complex environments like cell membranes.

Ligand-Protein Interaction Modeling

Should "this compound" be investigated as a ligand for a specific protein target, MD simulations would be instrumental in understanding the nature of their interaction. Following an initial docking study to predict the most likely binding pose, MD simulations can be run on the protein-ligand complex.

These simulations can reveal the stability of the binding pose over time and characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For this compound, the phenolic hydroxyl group, the amide group, and the terminal carboxylate are all capable of forming hydrogen bonds with protein residues. The octanoic acid chain can engage in hydrophobic interactions within a binding pocket, while the aromatic ring can participate in π-stacking or cation-π interactions. The simulation would track the distances and angles of these interactions over nanoseconds or microseconds, providing a detailed picture of the binding dynamics.

Membrane Permeation Pathway Analysis

The ability of "this compound" to cross biological membranes is a critical aspect of its pharmacokinetic profile. MD simulations can be used to model this process by placing the molecule in a simulated lipid bilayer.

Methods such as umbrella sampling or steered MD can be employed to calculate the potential of mean force (PMF), which represents the energy barrier the molecule must overcome to move from the aqueous environment into and across the hydrophobic core of the membrane. The PMF profile would highlight the most energetically favorable pathway and the rate-limiting step for permeation. The simulation would also show how the molecule's conformation changes as it traverses the different regions of the lipid bilayer.

Conformational Sampling and Flexibility Studies

"this compound" possesses significant conformational flexibility due to the long octanoic acid chain. MD simulations in an aqueous solvent can be used to explore the accessible conformations of the molecule.

These simulations would reveal the range of shapes the molecule can adopt, from extended to more compact, folded structures. Analysis of the simulation trajectory can identify the most populated conformational states and the energetic barriers between them. This information is crucial, as the specific conformation of the molecule can influence its ability to bind to a receptor or cross a membrane. The flexibility of the alkyl chain allows the molecule to adapt its shape to fit into binding sites of various geometries.

Table 2: Hypothetical Conformational Analysis of the Octanoic Acid Chain in this compound (Note: The following data is for illustrative purposes and represents the type of information that could be obtained from an MD simulation.)

| Dihedral Angle | Most Populated Range | Interpretation |

| Cα-Cβ-Cγ-Cδ | 160° to 180° | Indicates a preference for an extended, anti-periplanar conformation. |

| Cγ-Cδ-Cε-Cζ | -70° to -50° and 50° to 70° | Shows gauche conformations, leading to some folding of the chain. |

| End-to-End Distance | 8 Å to 12 Å | Represents the range of distances between the amide and carboxyl groups. |

Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein.

Prediction of Binding Modes to Target Biomolecules

There are no published studies detailing the molecular docking of this compound to any specific biomolecular target. Therefore, predictions of its binding modes, including key interactions with amino acid residues (e.g., hydrogen bonds, hydrophobic interactions), and associated docking scores are not available. For context, studies on structurally related hydroxamic acids often focus on their binding to the active site of histone deacetylases (HDACs), where the hydroxamic acid moiety chelates a zinc ion.

Virtual Screening for Analogues

Virtual screening uses computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. There is no evidence of this compound being used as a query molecule in virtual screening campaigns to identify structurally similar or functionally analogous compounds. Such a study would typically result in a list of hit compounds with predicted binding scores, but this information is not available for the subject compound.

Cheminformatics and Machine Learning Approaches

Cheminformatics and machine learning are increasingly used to analyze chemical data, predict biological activity, and guide the design of new compounds.

Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. No QSAR models have been specifically developed for or include this compound. Building such a model would require a dataset of related compounds with measured biological activities, from which predictive equations could be derived.

Feature Selection for SAR Development

Structure-Activity Relationship (SAR) studies help identify the key chemical features of a molecule that contribute to its biological effect. For this compound, no specific SAR studies have been published. Therefore, an analysis of critical molecular descriptors (e.g., electronic, steric, hydrophobic properties) and their correlation with activity has not been performed for this compound. For other compound classes, like 4-hydroxybenzamide (B152061) derivatives, SAR studies have been crucial in optimizing potency and selectivity for targets such as 12-lipoxygenase.

Database Mining for Related Compounds and Interactions

A search of chemical and biological databases for compounds structurally related to this compound and their documented biological interactions did not yield specific, curated datasets or interaction profiles centered on this particular molecule. While databases contain many benzamide and octanoic acid derivatives, a focused analysis of near neighbors and their interaction space has not been published.

Future Research Directions and Translational Perspectives Non Clinical

Development of Advanced In Vitro and Ex Vivo Models

Standard in vitro models, such as Caco-2 monocultures, have been instrumental in initial permeability screening. escholarship.orgresearchgate.net However, to more accurately predict in vivo performance and explore complex biological interactions, the field must move towards more physiologically relevant systems.

Organ-on-a-chip Systems for Permeability Studies